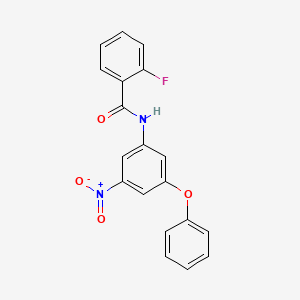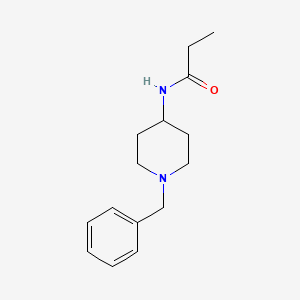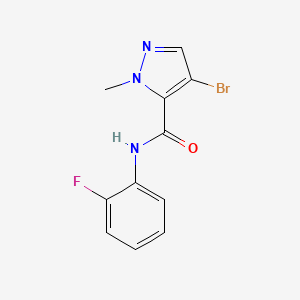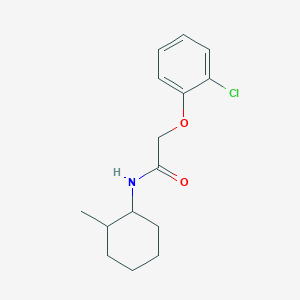
2-fluoro-N-(3-nitro-5-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-nitro-5-phenoxyphenyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a fluorine atom, a nitro group, and a phenoxyphenyl group attached to a benzamide core. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-nitro-5-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a phenoxybenzene derivative, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-nitro-5-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Properties
Molecular Formula |
C19H13FN2O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-fluoro-N-(3-nitro-5-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13FN2O4/c20-18-9-5-4-8-17(18)19(23)21-13-10-14(22(24)25)12-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H,21,23) |
InChI Key |
CRKZISLBWLIIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10965476.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10965493.png)
![N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10965495.png)
![N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B10965501.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B10965506.png)
![4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10965511.png)

![methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965524.png)
![3-(4-chlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965525.png)
![(4E)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10965529.png)
![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965534.png)

